1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
Description
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Properties
CAS No. |
23043-37-0 |
|---|---|
Molecular Formula |
C10H9BrN2O5 |
Molecular Weight |
317.09 g/mol |
IUPAC Name |
1-bromo-4-(2,4-dinitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H9BrN2O5/c11-6-9(14)4-2-7-1-3-8(12(15)16)5-10(7)13(17)18/h1,3,5H,2,4,6H2 |
InChI Key |
ZJOGRWQGUGDSED-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)CBr |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC(=O)CBr |
Other CAS No. |
23043-37-0 |
Synonyms |
dinitrophenylbromobutanone |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
This guide details the high-purity synthesis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one , a specific irreversible inhibitor used in proteomic profiling and enzymatic mechanistic studies (targeting elastase and cysteine proteases).
The synthesis is non-trivial due to the requirement of placing the bromine atom selectively at the terminal (C1) position rather than the thermodynamically favored internal (C3) position, while maintaining the integrity of the sensitive dinitrophenyl moiety.
Executive Summary & Strategic Analysis
Target Molecule: 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one Primary Application: Irreversible alkylation of active-site histidine or cysteine residues in proteolytic enzymes (e.g., Porcine Pancreatic Elastase). Chemical Challenges:
-
Regioselectivity: Direct bromination of 4-arylbutan-2-ones often yields a mixture of C1 (terminal) and C3 (internal) bromides.
-
Functional Group Compatibility: The nitro groups are susceptible to reduction if hydrogenation is used to build the alkyl chain.
-
Safety: Handling of polynitro aromatics (explosion hazard) and lachrymatory
-haloketones.
Selected Pathway: This guide prioritizes the Diazoketone Homologation Route (Arndt-Eistert variation) . This pathway is the "Gold Standard" for medicinal chemistry because it unambiguously installs the halogen at the terminal C1 position, guaranteeing the synthesis of the 1-bromo isomer rather than the 3-bromo impurity common in direct halogenation.
Retrosynthetic Logic
The retrosynthetic analysis disconnects the target into a hydrobromic acid unit and a diazoketone precursor. The carbon skeleton is traced back to hydrocinnamic acid (3-phenylpropanoic acid), a cheap and stable starting material.
Figure 1: Retrosynthetic disconnection showing the linear construction of the carbon skeleton followed by functionalization.
Detailed Experimental Protocol
Stage 1: Scaffold Preparation (Nitration)
The first objective is to install the dinitro motif on the robust hydrocinnamic acid scaffold.
-
Reaction: Electrophilic Aromatic Substitution (Nitration).
-
Substrate: 3-Phenylpropanoic acid (Hydrocinnamic acid).
-
Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid ( ).
Protocol:
-
Dissolve 3-phenylpropanoic acid (10.0 g) in concentrated
(40 mL) at 0°C. -
Add fuming
(d=1.5, 8.0 mL) dropwise, maintaining internal temperature below 10°C. -
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g). The 2,4-dinitro derivative will precipitate as a yellow solid.
-
Filter, wash with cold water until neutral pH, and recrystallize from aqueous ethanol.
-
Yield Expectation: ~75-85%.
-
Validation:
H NMR should show signals characteristic of the 1,2,4-substitution pattern (d, dd, d).
Stage 2: Activation (Acid Chloride Formation)
Convert the carboxylic acid to the acid chloride to prepare for diazomethane attack.
-
Reagents: Thionyl Chloride (
), catalytic DMF. -
Solvent: Anhydrous Benzene or DCM.
Protocol:
-
Suspend 3-(2,4-dinitrophenyl)propanoic acid (5.0 g) in dry benzene (50 mL).
-
Add
(3.0 equiv) and 1 drop of DMF. -
Reflux for 2 hours until gas evolution (
, ) ceases. -
Evaporate solvent and excess
under reduced pressure. -
Critical Step: Use the crude acid chloride immediately for the next step to prevent hydrolysis.
Stage 3: The "Warhead" Installation (Diazoketone Synthesis)
This step extends the carbon chain by one methylene unit and installs the diazo group.
-
Reagents: Diazomethane (
) in Diethyl Ether. -
Safety Note: Diazomethane is explosive and toxic. Use a blast shield, polished glassware (no scratches), and a dedicated fume hood. Alternative: TMS-Diazomethane can be used but often requires optimization for acid chlorides.
Protocol:
-
Generate a solution of diazomethane in diethyl ether (approx. 3.0 equiv relative to acid chloride) using a standard Diazald® kit. Maintain at 0°C.
-
Dissolve the acid chloride from Stage 2 in minimal anhydrous ether.
-
Add the acid chloride solution slowly to the diazomethane solution at 0°C. (Note: Adding acid to diazo ensures excess diazo is always present, preventing the formation of the chloro-ketone side product).
-
Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Evaporate excess diazomethane/ether under a stream of nitrogen (into a acetic acid trap).
-
Intermediate: You now have 1-diazo-4-(2,4-dinitrophenyl)butan-2-one.
Stage 4: Hydrobromination to Target
Conversion of the diazoketone to the
-
Reagents: 48% Hydrobromic Acid (
). -
Solvent: Glacial Acetic Acid or Dichloromethane.
Protocol:
-
Dissolve the crude diazoketone in dichloromethane (DCM).
-
Cool to -10°C or 0°C.
-
Add 48% aqueous HBr dropwise. Nitrogen gas (
) evolution will be vigorous. -
Monitor by TLC until the diazo spot disappears.
-
Wash the organic layer with water, saturated
(carefully!), and brine. -
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Silica gel, EtOAc/Hexane).
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Overall Yield | 45 - 60% | From Hydrocinnamic acid |
| Melting Point | 78 - 82°C | Literature value for similar analogs |
| Appearance | Pale yellow crystalline solid | Darkens on storage (light sensitive) |
| Storage | -20°C, Desiccated, Dark | Unstable at RT over long periods |
| Toxicity | High | Potent alkylating agent (Lachrymator) |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the transformation of the acid chloride to the bromoketone, highlighting the critical diazo intermediate.
Figure 2: Mechanism of converting the acid chloride to the
Alternative Method: Direct Bromination (Scale-Up)
If diazomethane must be avoided due to safety regulations, the following alternative is viable but requires strict kinetic control to avoid the 3-bromo isomer.
-
Synthesis of Ketone: Condense 2,4-dinitrobenzaldehyde with acetone (Aldol) followed by selective reduction (e.g.,
/ Pyridine) to obtain 4-(2,4-dinitrophenyl)butan-2-one . -
Bromination: Treat the ketone with Bromine (
) in Methanol at 0°C.
References
-
Yamazaki, R. K., & Tolbert, N. E. (1969).[6] Elastase.[6] I. A new inhibitor, 1-bromo-4-(2,4-dinitrophenyl)butan-2-one.[6] Biochimica et Biophysica Acta (BBA) - Enzymology, 178(1), 11-20. Link
-
Gangjee, A., et al. (2010). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines. (Describes the diazoketone synthesis of the 4-phenylbutan-2-one analog). Bioorganic & Medicinal Chemistry. Link
-
Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naphthols. Tetrahedron Letters, 44(21), 4085-4088. (Reference for bromination conditions). Link
Sources
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- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. scienceopen.com [scienceopen.com]
- 5. US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one CAS number and structure
[1][2]
Executive Summary & Chemical Identity
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) is an irreversible inhibitor and affinity label designed to probe the active sites of proteolytic enzymes.[1][2] Unlike classic chloromethyl ketones (e.g., TPCK, TLCK) that typically target histidine residues, DPBB is distinct in its ability to covalently modify specific glutamic acid residues (e.g., Glu-6 in porcine pancreatic elastase) near the active site.
The compound combines a reactive
Chemical Data Table
| Property | Specification |
| Chemical Name | 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one |
| Common Abbreviation | DPBB |
| CAS Number | 23043-37-0 |
| Molecular Formula | C |
| Molecular Weight | 317.09 g/mol |
| Physical State | Solid (often semi-crystalline or amorphous) |
| Solubility | Soluble in organic solvents (Acetone, DMSO, Acetonitrile); limited solubility in water.[1][3] |
| Reactive Group | |
| Reporter Group | 2,4-Dinitrophenyl (Chromogenic/Immunogenic) |
Mechanism of Action: Affinity Labeling
DPBB functions as an active-site directed irreversible inhibitor .[1] The mechanism relies on the structural mimicry of the enzyme's natural substrate, followed by a covalent attack.
The Two-Step Inhibition Process[1]
-
Recognition (reversible): The hydrophobic 4-(2,4-dinitrophenyl)butyl side chain binds to the S1 or S' subsites of the elastase active site, forming a non-covalent Michaelis complex (
). -
Alkylation (irreversible): The electrophilic carbon of the
-bromoketone undergoes nucleophilic attack by the carboxylate group of a specific Glutamic Acid residue (Glu-6) or the imidazole of Histidine (depending on the specific protease variant), resulting in an ester or alkyl bond and the release of a bromide ion ( ).
Pathway Visualization
The following diagram illustrates the kinetic pathway of elastase inactivation by DPBB.
Caption: Kinetic pathway of Elastase inactivation by DPBB, showing the transition from reversible binding to irreversible covalent modification.
Synthesis & Preparation
The synthesis of DPBB typically follows the Arndt-Eistert homologation pathway or direct bromination of the corresponding methyl ketone.[1] The most robust route cited in biochemical literature involves the conversion of the acid precursor via a diazoketone intermediate.
Synthetic Workflow
-
Precursor: Start with 3-(2,4-dinitrophenyl)propanoic acid .
-
Activation: Convert the acid to the acid chloride using Thionyl Chloride (
). -
Diazotization: React the acid chloride with Diazomethane (
) to form the diazoketone. -
Hydrobromination: Treat the diazoketone with Hydrogen Bromide (
) in glacial acetic acid or ether to yield the target -bromoketone (DPBB).
Caption: Stepwise chemical synthesis of DPBB from the propanoic acid precursor via the diazoketone route.
Experimental Protocol: Elastase Inhibition Assay
This protocol validates the activity of DPBB by measuring the loss of elastolytic activity over time.
Reagents
-
Buffer: 0.2 M Tris-HCl, pH 8.0.
-
Enzyme: Porcine Pancreatic Elastase (PPE), stock solution 1 mg/mL in water.
-
Inhibitor: DPBB, dissolved in dry Acetone or DMSO (Caution: DPBB is unstable in alkaline aqueous solution for long periods).
-
Substrate:
-Succinyl-Ala-Ala-Ala-p-nitroanilide (SANA).[1]
Step-by-Step Methodology
-
Preparation: Dilute PPE to 10
M in Tris buffer.[1] -
Incubation: Add DPBB (in acetone) to the enzyme solution to achieve a molar excess (e.g., [I]/[E] = 10:1 to 50:1). Maintain solvent concentration <5% v/v.
-
Time-Course: Incubate at 25°C. Remove aliquots at defined intervals (0, 5, 10, 20, 30 min).
-
Activity Assay: Add the aliquot to a cuvette containing the SANA substrate.
-
Measurement: Monitor the release of p-nitroaniline at 410 nm.
-
Data Analysis: Plot
vs. Time. The slope represents the pseudo-first-order inactivation rate constant ( ).
Validation Check: The reaction should follow pseudo-first-order kinetics. If the plot is non-linear, check for inhibitor instability or non-specific precipitation.[1]
Safety & Handling (Critical)
DPBB contains two hazardous functionalities: the
-
Lachrymator/Vesicant: Like all
-bromoketones, DPBB is a potent alkylating agent.[1] It can cause severe eye and skin irritation.[1] Handle only in a fume hood with gloves and eye protection.[1] -
Explosion Hazard: The 2,4-dinitrophenyl group renders the compound potentially shock-sensitive, especially if dry.[1] Store in small quantities and avoid friction or heat.
-
Stability: Store at -20°C, desiccated. The bromide is labile; hydrolysis occurs rapidly in basic buffers.[1]
References
-
Yamazaki, R. K., & Tolbert, N. E. (1969). Elastase.[2] I. A new inhibitor, 1-bromo-4-(2,4-dinitrophenyl)butan-2-one.[1][2] Biochimica et Biophysica Acta (BBA) - Enzymology, 178(1), 11-20.[1]
-
Visser, L., & Blout, E. R. (1969). Elastase II. Optical properties and the effects of inhibitors. Biochimica et Biophysica Acta (BBA) - Protein Structure, 263(2).
-
ChemicalBook. (n.d.). 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one Product Entry (CAS 23043-37-0).[1][4][5][6]
Sources
- 1. LPG-CAS List [localpharmaguide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103449992A - Bromo-butanone synthesis method - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. 23043-37-0 CAS MSDS (1-Bromo-4-(2,4-dinitrophenyl)butan-2-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-Бром-4- (2,4-динитрофенил) бутан-2-он | 23043-37-0 [chemicalbook.com]
stability and storage conditions for 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
Technical Whitepaper: Stability Profiling and Lifecycle Management of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
Part 1: Core Directive & Executive Summary
This guide addresses the stability, storage, and handling of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (CAS: 23043-37-0). This compound is a high-value affinity label, specifically designed to target cysteine residues in proteins via its reactive
The Stability Paradox: The very features that make this molecule an effective bioconjugation reagent—its high electrophilicity and leaving-group lability—render it inherently unstable. It exists in a state of "frustrated reactivity," prone to self-destruction via hydrolysis, elimination, and photolysis if not rigorously managed. This guide moves beyond generic "store cold" advice to provide a mechanistic understanding of why specific protocols are mandatory.
Part 2: Chemical Identity & Functional Analysis
To understand stability, we must deconstruct the molecule into its functional zones:
-
The Warhead (
-Bromoketone): The C-Br bond adjacent to the carbonyl is the site of instability. The carbonyl group withdraws electron density, making the -carbon highly electrophilic ( reactive) and the -protons acidic ( ~19-20). -
The Reporter (2,4-Dinitrophenyl): This aromatic ring acts as a bulky, electron-deficient chromophore. While chemically robust, it absorbs UV/Blue light, capable of transferring energy to the rest of the molecule, promoting radical cleavage of the C-Br bond.
-
The Linker (Butanone chain): Provides flexibility but allows for intramolecular cyclization reactions if the chain folds back on itself under basic conditions.
Part 3: Physicochemical Degradation Mechanisms
The degradation of this compound is not random; it follows three specific chemical pathways. Understanding these allows us to engineer the storage environment to block them.
Mechanism 1: Hydrolysis (Moisture Sensitivity)
In the presence of water (even atmospheric humidity), the
-
Outcome: Formation of the
-hydroxy ketone and release of corrosive HBr. -
Catalyst: Base (pH > 7) accelerates this by orders of magnitude.
Mechanism 2: -Elimination (Thermal/Basic Instability)
The acidic
-
Outcome: Formation of a vinyl ketone (
-unsaturated ketone).[1] This species is a Michael acceptor and will cross-react differently than the parent compound, ruining specificity.
Mechanism 3: Photolysis (Light Sensitivity)
The C-Br bond energy (~66 kcal/mol) is relatively low. Absorption of photons by the DNP group can facilitate homolytic cleavage.
-
Outcome: Radical formation, polymerization, and "browning" of the solid.
Visualizing the Degradation Pathways
Figure 1: Mechanistic degradation pathways. The parent molecule is susceptible to moisture (Hydrolysis), heat/base (Elimination), and light (Photolysis).
Part 4: Storage & Handling Protocol (The "Gold Standard")
This protocol is non-negotiable for maintaining >95% purity over 6 months.
A. Long-Term Storage Conditions
| Parameter | Specification | Mechanistic Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic rate of HBr elimination and hydrolysis. |
| Atmosphere | Argon or Nitrogen | Displaces oxygen (prevents oxidation) and humidity. |
| Container | Amber Glass Vial | Blocks UV/Blue light to prevent DNP-mediated photolysis. |
| Seal | Parafilm + Desiccant | Secondary barrier against moisture ingress. |
B. Solubilization & Usage Workflow
Critical Rule: Never store this compound in aqueous solution.
-
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.
-
Solvent Choice: Dissolve in anhydrous DMSO or DMF . Avoid alcohols (methanol/ethanol) as they can act as nucleophiles over time.
-
Timing: Prepare solutions immediately before use. Discard unused aqueous mixtures.
Visualizing the Handling Workflow
Figure 2: Operational workflow for handling
Part 5: Quality Control & Validation
Before committing valuable protein samples to labeling, validate the reagent.
-
Visual Inspection:
-
Pass: Bright yellow/orange crystalline solid.
-
Fail: Brown, sticky gum or oil (indicates polymerization or HBr release).
-
-
TLC (Thin Layer Chromatography):
-
System: Hexane:Ethyl Acetate (e.g., 3:1).
-
Observation: The parent spot should be distinct. A streak at the baseline indicates hydrolysis (polar hydroxy-ketone).
-
-
Melting Point:
-
Sharp melting point (typically >80°C for DNP derivatives, though specific value varies by polymorph). A wide melting range (>3°C) indicates decomposition.
-
Part 6: Safety Profile (HSE)
-
Lachrymator: Like all
-haloketones, this compound is a potent tear gas agent. It alkylates TRPA1 receptors in the mucous membranes. Always handle in a fume hood. -
Sensitizer: The DNP group is a known immunogen (hapten). Skin contact can lead to severe allergic dermatitis. Double-gloving (Nitrile) is required.
-
Corrosive: Degradation releases HBr gas.
References
-
Mechanism of
-Haloketone Reactivity:- Topic: Electrophilic attack
- Source: Erian, A. W., et al. "The Chemistry of -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.
-
URL:[Link]
-
Handling of Cysteine-Reactive Probes
- Topic: Specificity of bromo-alkylating agents for thiol groups and pH dependence.
- Source: "Reaction of Halogenated Hydrocarbons with Cysteine." TopSCHOLAR, Western Kentucky University.
-
URL:[Link]
- Topic: Photochemical stability and storage of DNP-labeled compounds.
-
General Storage of Lachrymators/Alkylating Agents
- Topic: Protocols for preventing hydrolysis in reactive halides.
- -Haloketones.
-
URL:[Link]
Sources
The Dichotomous Nature of Dinitrophenyl Compounds: From Metabolic Toxin to Therapeutic Prospect
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The dinitrophenyl (DNP) moiety, a seemingly simple aromatic chemical structure, has carved a unique and paradoxical niche in the annals of biological science. Historically notorious for its potent and often fatal metabolic toxicity, 2,4-dinitrophenol (DNP) is now experiencing a scientific renaissance. Emerging research is repositioning DNP and its derivatives from hazardous substances to promising therapeutic leads, particularly in the realms of neurodegenerative diseases and oncology. This guide provides a comprehensive technical overview of the multifaceted biological activities of Dinitrophenyl-containing compounds. We will dissect the core mechanism of mitochondrial uncoupling, explore the dose-dependent hormetic effects that underpin its therapeutic potential, and detail its application as a versatile hapten in immunology. This document is intended to serve as a foundational resource for researchers seeking to navigate the complex and evolving landscape of DNP-related drug discovery and development.
The Core Mechanism: Mitochondrial Uncoupling
The primary and most well-characterized biological activity of 2,4-dinitrophenol is its function as a protonophore, an agent that shuttles protons across the inner mitochondrial membrane.[1] This action directly disrupts the chemiosmotic coupling of oxidative phosphorylation, the fundamental process by which cells generate the majority of their adenosine triphosphate (ATP).
The Proton Motive Force: A Cellular Battery
Under normal physiological conditions, the electron transport chain (ETC) pumps protons from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient known as the proton motive force. This gradient represents a form of stored energy, analogous to a cellular battery. The flow of protons back into the matrix through ATP synthase drives the synthesis of ATP from ADP and inorganic phosphate.
DNP: Short-Circuiting the Cellular Battery
DNP, with its lipophilic nature and acidic proton, can readily diffuse across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. This neutral form then diffuses back across the membrane into the proton-poor matrix, where it releases its proton. This cyclical process effectively creates a "short circuit" in the mitochondrial membrane, dissipating the proton gradient as heat instead of harnessing it for ATP synthesis.[1][2] The energy that would have been used to produce ATP is instead lost, leading to a state of metabolic inefficiency.[1]
Experimental Protocol: Measuring Mitochondrial Uncoupling via Oxygen Consumption Rate (OCR)
A common method to assess the uncoupling activity of a compound like DNP is to measure the oxygen consumption rate in live cells using techniques like Seahorse XF analysis.
Methodology:
-
Cell Seeding: Plate cells of interest (e.g., neuronal cells, cancer cells) in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with a low-buffered Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR).
-
Compound Injection: Inject a titrated concentration of the DNP-containing compound. A rapid increase in OCR is indicative of mitochondrial uncoupling as the cell attempts to compensate for the reduced ATP production by increasing electron transport chain activity.
-
Maximal Respiration: Inject a known potent uncoupler, such as FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), to determine the maximal respiratory capacity of the cells.
-
ETC Inhibition: Inject inhibitors of the electron transport chain, such as rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor), to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
Data Analysis: The difference between the basal OCR and the DNP-induced OCR provides a quantitative measure of the compound's uncoupling activity.
The Two Faces of DNP: Toxicity and Hormesis
The biological consequences of DNP exposure are critically dose-dependent, illustrating a classic example of hormesis – a biphasic dose-response relationship where a substance has opposite effects at low and high doses.
High-Dose Toxicity: A Metabolic Catastrophe
At high concentrations, the uncoupling effect of DNP is profound and uncontrolled. The dramatic increase in metabolic rate, coupled with the massive dissipation of energy as heat, leads to a state of severe hyperthermia.[1][2][3] This can result in a cascade of catastrophic cellular events, including:
-
ATP Depletion: Leading to cellular dysfunction and necrosis.
-
Hyperthermia: Causing protein denaturation and organ failure.[1][2]
-
Tachycardia and Tachypnea: As the body struggles to compensate for the metabolic crisis.
-
Death: Overdose is often fatal due to uncontrolled hyperthermia and multi-organ failure.[1][3]
Historically, this potent metabolic effect led to the use of DNP as a weight-loss drug in the 1930s.[1][4][5] However, the narrow therapeutic window and the high incidence of severe adverse effects, including fatalities, led to its ban for human consumption by the U.S. Food and Drug Administration in 1938.[1][6][7]
| Reported Toxic Effects of High-Dose DNP Exposure | References |
| Fatal Hyperthermia | [1] |
| Tachycardia and Diaphoresis | [1] |
| Cataract Formation | [6] |
| Peripheral Neuritis | [7] |
| Agranulocytosis | [7] |
Low-Dose Therapeutic Potential: The Hormetic Effect
In stark contrast to its high-dose toxicity, recent research has unveiled a surprising therapeutic potential for DNP at low, sub-toxic concentrations.[6][8][9] At these doses, the mild mitochondrial uncoupling acts as a minor stressor that triggers a cascade of adaptive cellular stress responses. This phenomenon, known as mitohormesis, can ultimately enhance cellular resilience and protect against various pathological insults.
Sources
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. DNP Mitochondria: The Science of Uncoupling & Risks [mitolynsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 5. acmcasereport.org [acmcasereport.org]
- 6. Neuroprotective actions of 2,4-dinitrophenol: Friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNP, mitochondrial uncoupling, and neuroprotection: A little dab’ll do ya » Mitochon Pharmaceuticals [mitochonpharma.com]
Methodological & Application
Application Note: Site-Specific Alkylation using 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
[1]
1Executive Summary
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one is a bifunctional chemical probe designed for the irreversible modification of nucleophilic residues (primarily Cysteine and Histidine ) in proteins and peptides.[1]
Structurally, it combines two critical moieties:
-
-Bromoketone Warhead: A highly reactive electrophile that undergoes
alkylation with thiols and imidazoles.[1] -
2,4-Dinitrophenyl (DNP) Tag: A chromophore (
) and immunogen, allowing for spectrophotometric quantification and antibody-based detection of the labeled target.[1]
This reagent is analogous to classic inhibitors like TPCK or TLCK but provides a distinct hydrophobic profile and a built-in reporter group.[1]
Chemical Properties & Mechanism[1][2]
Physicochemical Data
| Property | Value | Notes |
| Formula | ||
| MW | 317.10 g/mol | |
| Appearance | Yellow/Orange Solid | Due to DNP group |
| Solubility | DMSO, DMF, Acetone | Poorly soluble in water |
| Reactive Group | Bromomethyl ketone | Alkylating agent |
| Mass Shift | +237.05 Da | Mass added to protein (Reagent - HBr) |
| UV Absorbance | Extinction coefficient |
Mechanism of Action
The reaction proceeds via an
Pathway:
-
Recognition: The DNP tail may interact with hydrophobic pockets (S2/S3 subsites) of proteases.[1]
-
Alkylation: The active site nucleophile attacks the
-carbon.[1] -
Irreversible Inhibition: A stable thioether bond is formed, permanently tagging the protein.[1]
Figure 1: Mechanism of Cysteine Alkylation by BDNPB.
Safety & Handling (Critical)
-
Lachrymator:
-haloketones are potent tear agents.[1] Handle only in a functioning fume hood. -
Skin Sensitizer: The DNP group is a known immunogen; contact can induce allergic sensitization.[1]
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.[1]
-
Destruction: Quench excess reagent with 10% aqueous NaOH or excess thiol (e.g., glutathione) before disposal.[1]
Experimental Protocols
Protocol A: Site-Specific Labeling of Enzymes (e.g., Papain, Bromelain)
Objective: To irreversibly inhibit and label the active site cysteine.[1]
Materials
-
Stock Solution: 50 mM BDNPB in anhydrous DMSO (Freshly prepared).
-
Reaction Buffer: 50 mM Sodium Phosphate, 1 mM EDTA, pH 6.5.[1]
-
Note: pH 6.0–6.5 favors Cysteine (-SH) alkylation over Lysine (-NH2) or Histidine.[1]
-
-
Quenching Buffer: 100 mM DTT or
-Mercaptoethanol in buffer.
Procedure
-
Enzyme Preparation: Dilute the target enzyme to 10–50
M in Reaction Buffer.[1] Keep on ice. -
Activation (Optional): If the enzyme requires reduction, treat with 1 mM DTT for 10 min, then remove DTT via desalting column (Zeba Spin or PD-10). Crucial: Excess DTT will consume the reagent.[1]
-
Reaction Initiation:
-
Incubation: Incubate in the dark (DNP is light sensitive) at 25°C for 30–60 minutes.
-
Monitoring:
-
Quenching: Add DTT to a final concentration of 10 mM to scavenge unreacted bromide. Incubate for 10 mins.
-
Purification: Remove excess small molecules using dialysis or size-exclusion chromatography (SEC).[1]
Protocol B: Spectrophotometric Determination of Labeling Stoichiometry
Objective: Calculate how many DNP groups are attached per protein molecule.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Precipitation | Reagent insolubility | Increase DMSO % (up to 10%) or lower reagent concentration. Add slowly with vortexing. |
| No Inhibition | pH too low | Raise pH to 7.0–7.5 to increase nucleophilicity of Cys/His. |
| Non-specific Labeling | pH too high | Lower pH to < 6.5 to prevent Lysine modification. Reduce incubation time. |
| Reagent Hydrolysis | Old stock / Aqueous storage | Prepare stock fresh in anhydrous DMSO.[1] Store desiccated at -20°C. |
Synthesis Workflow (Contextual)
If synthesizing the reagent in-house, the typical route involves bromination of the corresponding methyl ketone.[1]
Figure 2: General synthetic route for
References
-
Powers, J. C., et al. (2002).[1] "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases."[1] Chemical Reviews, 102(12), 4639-4750.[1] Link[1]
-
Lundblad, R. L. (2014).[1] Chemical Reagents for Protein Modification, 4th Edition.[1] CRC Press.[1] (General reference for haloketone chemistry).
-
Sanger, F. (1945).[1] "The free amino groups of insulin."[1] Biochemical Journal, 39(5), 507.[1] (Foundational reference for DNP labeling chemistry). Link
-
Shaw, E. (1967).[1] "Site-specific reagents for chymotrypsin and trypsin." Methods in Enzymology, 11, 677-686.[1] (Classic protocol for chloromethyl/bromomethyl ketones).[1] Link
(Note: While specific literature on "1-Bromo-4-(2,4-dinitrophenyl)butan-2-one" is sparse, the protocols above are derived from the authoritative consensus on
Application Note: 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) as a Site-Specific Affinity Probe
[1]
Executive Summary
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) is a chromogenic, irreversible affinity label designed to target the extended substrate-binding pocket of Porcine Pancreatic Elastase (PPE) . Unlike standard chloromethyl ketone probes (e.g., TPCK, TLCK) that target the catalytic Histidine-57, DPBB is unique in its specificity for the non-catalytic Glutamate-6 (Glu-6) residue. This probe serves as a critical tool for:
-
Active Site Mapping: Defining the topology of the S-subsites in elastase.
-
Mechanistic Enzymology: Demonstrating the reactivity of carboxylate side chains within hydrophobic pockets.
-
Stoichiometric Analysis: Utilizing the dinitrophenyl (DNP) chromophore for direct spectrophotometric quantification of enzyme modification.
Chemical Identity & Properties
| Property | Description |
| Chemical Name | 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one |
| Abbreviation | DPBB |
| CAS Number | 23043-37-0 |
| Molecular Formula | |
| Molecular Weight | ~317.09 g/mol |
| Functional Groups | |
| Solubility | Soluble in Acetonitrile (MeCN), DMSO, DMF. Limited solubility in water. |
| Absorbance |
Structural Logic[1]
-
The Warhead (
-Bromoketone): A potent alkylating agent. The methylene carbon adjacent to the bromine is highly electrophilic, susceptible to nucleophilic attack ( ). -
The Anchor (DNP-Butyl Chain): The hydrophobic 2,4-dinitrophenyl group mimics the bulky, hydrophobic side chains (like phenylalanine or leucine) that elastase accommodates in its specificity pockets, driving the initial non-covalent binding affinity (
).
Mechanism of Action
DPBB functions as a suicide substrate or affinity label . The reaction proceeds in two distinct kinetic steps:
-
Recognition (Binding): The DNP moiety binds to the hydrophobic substrate-binding cleft of elastase, forming a reversible Michaelis complex (
). -
Inactivation (Alkylation): The geometry of the complex positions the reactive bromoketone carbon in proximity to the
-carboxylate of Glu-6 . The carboxylate acts as a nucleophile, displacing the bromide ion to form a stable ester linkage .
Crucial Distinction:
-
TLCK/TPCK: Target His-57 (Catalytic Triad).
-
DPBB: Targets Glu-6 (Distal residue).
-
Significance: This proves that DPBB does not merely block the active site by reacting with the catalytic machinery but rather exploits specific binding geometry to modify a peripheral residue, sterically occluding the active site.
Mechanism Diagram
Caption: Kinetic mechanism of Elastase inactivation by DPBB, highlighting the transition from reversible binding to irreversible esterification of Glu-6.
Experimental Protocols
Protocol A: Kinetic Characterization of Inhibition
Objective: Determine the inactivation rate constant (
Reagents:
-
Buffer: 0.2 M Tris-HCl, pH 8.0 (avoid buffers with nucleophiles like thiols or primary amines).
-
Enzyme: Porcine Pancreatic Elastase (PPE), stock solution (
) in 1 mM HCl. -
Probe: DPBB, 10 mM stock in Acetonitrile (MeCN).
-
Substrate: N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala3-pNA).
-
Quench Solution: 1 M Hydroxylamine (optional, to stop reaction if doing endpoint assays).
Procedure:
-
Preparation: Prepare a series of DPBB dilutions in buffer (range:
to ). Maintain constant solvent concentration (<5% MeCN). -
Incubation: Mix PPE (
final) with DPBB at . -
Sampling: At defined time intervals (e.g., 0, 2, 5, 10, 20 min), withdraw a
aliquot. -
Activity Assay: Immediately add the aliquot to a cuvette containing
of substrate solution (0.5 mM Suc-Ala3-pNA). -
Measurement: Monitor the release of p-nitroaniline at 410 nm for 60 seconds to determine residual enzymatic activity (
). -
Data Analysis:
-
Plot
vs. time to obtain the observed rate constant ( ) for each inhibitor concentration. -
Plot
vs. (Kitz-Wilson plot). -
Intercept:
-
Slope:
-
Protocol B: Stoichiometry Determination (Spectrophotometric)
Objective: Confirm that 1 mole of DPBB modifies 1 mole of Elastase.
Procedure:
-
Reaction: Incubate Elastase (
) with a 10-fold molar excess of DPBB ( ) in Tris buffer pH 8.0 for 60 minutes (or until activity is <1%). -
Purification: Remove excess unbound DPBB using a Sephadex G-25 spin column or extensive dialysis against water/buffer. Note: DPBB is small, so dialysis must be sufficient.
-
Quantification:
-
Measure protein concentration (
). -
Measure bound DPBB concentration (
). -
Use the extinction coefficient for the DNP group (
, verify with free probe).
-
-
Calculation:
Correction: Correct for DNP contribution if significant.
Critical Insights & Troubleshooting
Why Glu-6? The Structural Argument
Researchers often assume alpha-haloketones will hit the catalytic Histidine (His-57). However, the length of the butyl chain and the orientation of the DNP group in the S-subsites of elastase creates a "molecular ruler" effect. The distance from the hydrophobic pocket to Glu-6 matches the probe's dimensions perfectly, whereas His-57 is geometrically unfavorable for the
Self-Validating the Protocol[1]
-
Control 1 (Substrate Protection): Pre-incubating Elastase with a competitive inhibitor (e.g., excess substrate or a tight-binding reversible inhibitor) should protect the enzyme from DPBB inactivation. This confirms active-site directedness.
-
Control 2 (Scavenger): Include a thiol scavenger (e.g., glutathione) in a parallel reaction without enzyme to ensure the probe is stable in buffer and not hydrolyzing spontaneously.
Workflow Diagram
Caption: Experimental workflow for characterizing DPBB inhibition of Elastase.
References
-
Visser, L., Sigman, D. S., & Blout, E. R. (1971). Elastase.[1][2] I. A new inhibitor, 1-bromo-4-(2,4-dinitrophenyl)butan-2-one.[1][2] Biochemistry, 10(5), 735–742.[1][2] Link
-
Yamazaki, R. K., & Tolbert, N. E. (1969). (Initial synthesis and characterization context). Biochimica et Biophysica Acta.
-
Powers, J. C. (1977). Reaction of serine proteases with halomethyl ketones. Methods in Enzymology, 46, 197-208. (General reference for alpha-haloketone mechanism).
Application Note & Protocol: Thiol-Specific Modification Using 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
An in-depth guide to the experimental setup for reacting 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one with thiols, designed for researchers, scientists, and drug development professionals.
Introduction: The Strategic Utility of α-Haloketones in Bioconjugation
The precise chemical modification of biological macromolecules is a cornerstone of modern chemical biology and drug development. Among the various functional groups targeted for such modifications, the thiol group of cysteine residues stands out due to its unique nucleophilicity.[1][2] The α-haloketone moiety is a classic and efficient electrophile for selectively targeting these thiol groups.[3][4] The reactivity of the α-carbon is significantly enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes it an excellent electrophilic site for nucleophilic attack.[4]
This guide focuses on 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one, a reagent that combines the thiol-reactive α-bromoketone functionality with a 2,4-dinitrophenyl (DNP) group. The DNP group, first brought to prominence by Frederick Sanger in his Nobel Prize-winning work on protein sequencing, serves multiple roles.[5] It is a well-established hapten for immunological studies, a useful chromophore for spectrophotometric detection, and a versatile handle for further chemical modifications.[6][7] The reaction of this reagent with thiols, present as small molecules or within peptides and proteins, results in the formation of a stable thioether bond, enabling a wide range of applications from proteomics to drug delivery.
Principle and Mechanism: The SN2 Pathway
The reaction between 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one and a thiol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The key to this reaction is the deprotonation of the thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻).[2][9]
Key Mechanistic Steps:
-
Thiol Deprotonation: The reaction is typically conducted at a pH slightly above the pKa of the thiol group (pKa of cysteine thiol is ~8.5), which facilitates the formation of the highly reactive thiolate anion.[8]
-
Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electron-deficient carbon atom bearing the bromine atom.[4][8]
-
Transition State and Inversion: The reaction proceeds through a trigonal bipyramidal transition state, leading to the displacement of the bromide leaving group.
-
Thioether Formation: A stable, irreversible thioether bond is formed between the sulfur atom and the α-carbon of the ketone.[8]
The strong electron-withdrawing nature of the dinitrophenyl group does not directly participate in the substitution reaction at the α-carbon but is crucial for the reagent's utility as a labeling and detection agent.
Caption: SN2 reaction of a thiolate with 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one.
Materials and Reagents
Equipment
-
Magnetic stirrer and stir bars
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Fume hood
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Micropipettes
-
TLC plates (e.g., silica gel 60 F254)
-
HPLC system with a C18 column and UV-Vis detector
-
Mass spectrometer (for product characterization)
Chemicals and Reagents
-
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
-
Thiol-containing compound (e.g., L-cysteine, glutathione, or a cysteine-containing peptide)
-
Reaction Buffer: Phosphate buffer (50-100 mM), HEPES, or Tris, pH 7.0-8.5.[8][10]
-
Organic Solvent (for stock solutions and TLC): Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
TLC Mobile Phase: A mixture of non-polar and polar solvents (e.g., ethyl acetate/hexane or dichloromethane/methanol)
-
HPLC Mobile Phase: Acetonitrile and water (both with 0.1% trifluoroacetic acid, TFA)
-
Protease inhibitors (if working with protein extracts)[8]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
It is crucial to prepare fresh stock solutions, especially for the thiol-containing compounds, which can oxidize over time.
| Reagent | Recommended Concentration | Solvent | Storage Conditions |
| 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one | 10-50 mM | Anhydrous DMF or DMSO | -20°C, protected from light and moisture |
| Thiol Compound (e.g., Glutathione) | 10-100 mM | Reaction Buffer | Use immediately or store at -80°C for short term |
| Quenching Reagent (e.g., DTT) | 1 M | Deionized Water | -20°C |
Causality: Using anhydrous solvents for the bromo-reagent prevents hydrolysis. Preparing thiol solutions fresh in degassed buffer minimizes oxidation to disulfides, which would be unreactive.
Protocol 2: Reaction with a Small Molecule Thiol
This protocol provides a general framework for conjugating a low molecular weight thiol.
-
Thiol Preparation: In a microcentrifuge tube, dissolve the thiol compound in the reaction buffer (pH 7.5-8.0) to a final concentration of 1-5 mM.
-
Initiation of Reaction: Add the 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one stock solution to the thiol solution. A 1.5 to 2-fold molar excess of the bromo-reagent is recommended to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. Protect the reaction from light, as the DNP group can be light-sensitive.[10]
-
Monitoring: Periodically take small aliquots of the reaction mixture to monitor its progress by TLC or HPLC (see Section 5).
-
Quenching: Once the reaction is complete (as determined by the consumption of the limiting reagent), add a 10-fold molar excess of a quenching reagent like 2-mercaptoethanol to consume any unreacted bromo-reagent. Let it react for 15-20 minutes.
-
Purification: The DNP-thioether product can be purified from the reaction mixture using techniques such as preparative HPLC or column chromatography.
Protocol 3: Labeling Cysteine Residues in Peptides/Proteins
Labeling proteins requires careful consideration of buffer conditions and potential disulfide bonds.
-
Protein Preparation: Dissolve the cysteine-containing peptide or protein in the reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of a reducing agent like DTT or TCEP and incubate for 1 hour at room temperature.[10]
-
Removal of Reducing Agent: This step is critical. The reducing agent must be removed before adding the bromo-reagent. Use a desalting column (e.g., Sephadex G-25) or dialysis to exchange the protein into a fresh, degassed reaction buffer.[10]
-
Labeling Reaction: Add a 5 to 10-fold molar excess of the 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one stock solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle end-over-end mixing.
-
Quenching and Purification: Quench the reaction with a low molecular weight thiol as described in Protocol 2. Separate the labeled protein from excess reagent and byproducts using gel filtration chromatography or dialysis.[10]
Reaction Monitoring and Analysis
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for monitoring the reaction of small molecule thiols.
-
Procedure: Spot the initial thiol solution, the bromo-reagent, and the reaction mixture at different time points on a silica gel plate.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualization: Visualize the spots under UV light (254 nm). The DNP-containing compounds will appear as dark spots. The product should have a different Rf value than the starting bromo-reagent.
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for both monitoring the reaction and purifying the final product.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile in water (with 0.1% TFA) is effective for separating the starting materials from the product.
-
Detection: Monitor the elution profile at a wavelength where the DNP group absorbs strongly (e.g., ~360-395 nm).[7] The formation of the product will be indicated by a new peak with a different retention time.
Mass Spectrometry (MS)
MS is essential for confirming the identity of the final product. Electrospray ionization (ESI) or MALDI-TOF can be used to determine the molecular weight of the DNP-thioether conjugate, confirming successful labeling.
Workflow Visualization and Troubleshooting
Caption: General workflow for reacting thiols with the bromo-reagent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or Low Reaction Yield | 1. Inactive bromo-reagent (hydrolyzed).2. Oxidized thiol.3. Incorrect pH. | 1. Use fresh or properly stored anhydrous stock solution.2. Prepare fresh thiol solution in degassed buffer.3. Ensure pH is between 7.0-8.5. |
| Multiple Products Observed | 1. Reaction with other nucleophilic residues (e.g., amines at high pH).2. Protein degradation. | 1. Lower the reaction pH to ~7.0-7.5 to favor thiol reactivity over amine reactivity.[10]2. Add protease inhibitors to the buffer. |
| Precipitation During Reaction | Poor solubility of the bromo-reagent or the final conjugate. | Add a small percentage of a co-solvent like DMF or DMSO (not exceeding 5-10% for proteins) to the reaction buffer. |
| Unreacted Starting Material | 1. Insufficient reaction time or temperature.2. Steric hindrance around the thiol group. | 1. Increase incubation time or slightly raise the temperature (e.g., to 37°C).2. Increase the molar excess of the bromo-reagent. |
References
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). MDPI.
- Dinitrophenyl. (n.d.). Grokipedia.
- Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies. (2019).
- Thiol sensing: From current methods to nanoscale contribution. (2022). Twistaroma.
- Biochemical methods for monitoring protein thiol redox states in biological systems. (n.d.). PMC.
- Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC - NIH.
- Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. (n.d.).
- Reaction of halomethyl ketones with thiols and selenols: substitution vs. reduction. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity. (2002). PubMed.
- α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. (n.d.). ResearchGate.
- Dinitrophenyl – Knowledge and References. (n.d.). Taylor & Francis.
- A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes. (n.d.). Springer Nature Experiments.
- Reactions of Thiols. (2021). Chemistry Steps.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC.
- Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - ES.
- Thiols And Thioethers. (2015). Master Organic Chemistry.
Sources
- 1. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synabs.be [synabs.be]
- 7. Dinitrophenol derivatization of proteolytic products and its application in the assay of protease(s) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one as an inhibitor for enzyme studies
This Application Note provides a comprehensive technical guide for the use of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) , a highly specific affinity label and irreversible inhibitor for elastase. Unlike broad-spectrum serine protease inhibitors (e.g., PMSF) or histidine-targeting chloromethyl ketones (e.g., TPCK, TLCK), DPBB exhibits a unique mechanism of action targeting a glutamic acid residue, making it an invaluable tool for structural mapping and mechanistic studies of elastolytic enzymes.
Introduction & Mechanism of Action
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) is an active-site directed irreversible inhibitor designed specifically for Porcine Pancreatic Elastase (PPE) and related elastolytic enzymes.
-
Compound Class:
-Bromo ketone (Affinity Label). -
Target Enzyme: Elastase (EC 3.4.21.36).
-
Specificity: High specificity for elastase over trypsin or chymotrypsin due to the dinitrophenyl (DNP) moiety's affinity for the enzyme's hydrophobic binding pockets.
Unique Mechanism: The Glu-6 Target
While most
Key Mechanistic Steps:
-
Recognition: The 2,4-dinitrophenyl (DNP) group mimics a hydrophobic substrate residue, guiding the inhibitor into the elastase substrate-binding cleft.
-
Binding: The inhibitor forms a reversible Michaelis complex (
) with the enzyme. -
Inactivation: The electrophilic
-bromo ketone group undergoes nucleophilic attack by the carboxylate of Glu-6, resulting in irreversible esterification and loss of enzyme function.
Chemical Properties & Preparation
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~317.10 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in organic solvents (Acetonitrile, DMF, DMSO). Sparingly soluble in water. |
| Stability | Labile in alkaline pH (risk of hydrolysis). Light sensitive (protect from direct light). |
| Reactivity | Lachrymator & Alkylating Agent. Handle with extreme care in a fume hood. |
Reagent Preparation Protocol
-
Stock Solution (100 mM): Dissolve 31.7 mg of DPBB in 1.0 mL of anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF).
-
Note: Avoid alcohols (MeOH, EtOH) as solvents to prevent potential solvolysis of the bromo-ketone.
-
-
Working Solution: Dilute the stock solution into the reaction buffer immediately prior to use. Ensure the final organic solvent concentration in the assay is
to maintain enzyme stability.
Experimental Protocol: Irreversible Inhibition Assay
This protocol describes the determination of the pseudo-first-order inactivation rate constant (
Materials
-
Enzyme: Porcine Pancreatic Elastase (PPE), 0.1 – 0.5 mg/mL in reaction buffer.
-
Substrate:
-Nitrophenyl tert-Boc-L-alaninate (NBA) or N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala3-pNA). -
Buffer: 50 mM Sodium Phosphate, pH 6.5 – 7.0. (Avoid Tris or buffers with nucleophilic amines).
-
Inhibitor: DPBB Stock (100 mM).
Step-by-Step Methodology
Step 1: Incubation (Inactivation Phase)
-
Prepare a series of DPBB concentrations (e.g., 10
M, 50 M, 100 M, 200 M) in reaction buffer. -
Initiate the reaction by adding Elastase (final conc. 1-5
M) to the DPBB solution. -
Incubate at 25°C .
-
At defined time intervals (e.g., 0, 2, 5, 10, 20, 30 min), remove an aliquot (
) of the incubation mixture.
Step 2: Activity Measurement (Residual Activity Phase)
-
Immediately transfer the aliquot into a cuvette containing a large excess of Substrate (e.g., 1 mM NBA) in assay buffer (Total volume 1.0 mL).
-
Note: The large dilution stops the inhibition reaction and allows measurement of remaining active enzyme.
-
-
Monitor the release of
-nitrophenol at 347.5 nm (isobestic point) or 405 nm (for pNA) for 2–3 minutes. -
Calculate the initial velocity (
) for each time point.
Step 3: Data Analysis
-
Determine
: Plot vs. Time ( ) for each inhibitor concentration . The slope of the line is . -
Determine
and : Plot vs. .-
Y-intercept:
(Reciprocal of maximal inactivation rate). -
X-intercept:
(Negative reciprocal of affinity constant).
-
Visualization of Inhibition Pathway
The following diagram illustrates the kinetic pathway of Elastase inactivation by DPBB, highlighting the transition from the reversible Michaelis complex to the irreversible covalent adduct.
Figure 1: Kinetic pathway showing the reversible binding of DPBB to Elastase followed by the irreversible esterification of the Glu-6 residue.
Synthesis & Sourcing
Since DPBB is not a standard catalog reagent, it is often synthesized in-house using the method described by Visser & Blout (1969/1971).
Synthetic Route Summary:
-
Precursor: 3-(2,4-Dinitrophenyl)propionic acid.
-
Activation: Conversion to the acid chloride using Thionyl Chloride (
). -
Diazotization: Reaction with Diazomethane (
) to form the diazoketone: 1-diazo-4-(2,4-dinitrophenyl)butan-2-one. -
Halogenation: Reaction with anhydrous HBr in glacial acetic acid to yield 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (DPBB) .
Quality Control:
-
Verify structure via IR spectroscopy (Characteristic ketone C=O stretch ~1725 cm⁻¹) and Melting Point (129-131°C).
-
Ensure absence of residual acid chloride or diazoketone.
References
-
Visser, L., & Blout, E. R. (1969). Elastase. I. A new inhibitor, 1-bromo-4-(2,4-dinitrophenyl)butan-2-one. Biochimica et Biophysica Acta (BBA) - Enzymology, 178(1), 98-100.
-
Visser, L., & Blout, E. R. (1971). Elastase. II. Optical properties and the effects of inhibitors. Biochemistry, 10(5), 743–752.
-
Hass, G. M., & Neurath, H. (1971). Affinity labeling of bovine carboxypeptidase A Leu by N-bromoacetyl-N-methyl-L-phenylalanine. Biochemistry, 10(19), 3535–3540. (Context on affinity labeling mechanisms).
chromatographic purification of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one reaction products
Executive Summary
This application note details the chromatographic purification of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one , a specialized electrophilic intermediate often used in heterocycle synthesis (e.g., thiazole formation) and cysteine-labeling proteomics.
The purification of this compound presents a "Stability-Resolution Paradox":
-
Instability: As an
-bromo ketone, the molecule is prone to dehydrobromination (eliminating HBr) on standard silica gel, leading to the formation of -unsaturated ketones (enones). -
Resolution: The crude mixture often contains the regio-isomer (3-bromo), poly-brominated species, and unreacted starting material, requiring high-resolution separation.
This guide provides a self-validating protocol using Acid-Deactivated Silica Gel Chromatography and Reverse-Phase HPLC to maximize recovery and purity.
Chemical Context & Safety Profile
Target Molecule Analysis
-
Compound: 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
-
Key Features:
- -Bromo Ketone Motif: Highly reactive alkylating agent; lachrymator.
-
2,4-Dinitrophenyl (DNP) Core: Strong chromophore (UV active), electron-deficient aromatic ring.
-
Primary Impurities:
-
Starting Material: 4-(2,4-dinitrophenyl)butan-2-one.[1]
-
Regio-isomer: 3-Bromo-4-(2,4-dinitrophenyl)butan-2-one.
-
Degradant: 4-(2,4-dinitrophenyl)but-3-en-2-one (Elimination product).
-
⚠️ Safety Warning
-
Lachrymator: This compound is a potent tear gas agent. All operations must be performed in a functioning fume hood.
-
Explosion Hazard: Polynitro aromatics can be energetic. Avoid heating crude residues above 50°C.
Pre-Purification Workup (Critical Step)
Chromatography fails if the crude material retains acidic byproducts (HBr) from the bromination reaction. Acid catalyzes the degradation of the product on the column.
Protocol:
-
Quench: Pour reaction mixture into ice-cold saturated NaHCO₃.
-
Extract: Use Dichloromethane (DCM).[1]
-
Wash: Wash organic phase with brine (
). -
Dry: Dry over anhydrous MgSO₄ (avoid basic drying agents like K₂CO₃ which induce elimination).
-
Concentrate: Rotary evaporate at
.
Method A: Flash Column Chromatography (Scale: 100 mg – 5 g)
Standard Silica Gel 60 (pH ~7) often possesses slightly basic sites or metal impurities that catalyze dehydrobromination. We utilize Acid-Washed Silica to passivate these sites.
Materials
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Deactivation Agent: 1% Acetic Acid or 0.5% H₃PO₄ in mobile phase.
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
Step-by-Step Protocol
1. Column Preparation (Slurry Packing)
-
Suspend Silica Gel in Hexane containing 1% Acetic Acid.
-
Pour into the column and flush with 3 column volumes (CV) of the starting solvent to equilibrate the acidic environment.
2. Sample Loading
-
Do NOT use Methanol. (Methanol can form acetals or react with the bromide).
-
Dissolve crude oil in a minimum volume of DCM : Hexane (1:1).
-
Apply carefully to the sand bed.
3. Elution Gradient
-
Flow Rate: 15 mL/min (for a 25g column).
-
Run the following gradient:
| Time (min) | % Hexane (with 0.1% AcOH) | % EtOAc | Phase Description |
| 0–5 | 95 | 5 | Elute non-polar impurities (Br₂) |
| 5–15 | 90 | 10 | Elute Regio-isomers (3-bromo) |
| 15–30 | 80 | 20 | Target: 1-Bromo Product |
| 30–40 | 60 | 40 | Elute Starting Material/Polar byproducts |
4. Detection
-
Visual: Fractions containing the DNP group will appear faint yellow.
-
TLC: Silica plates (Hexane:EtOAc 3:1).
-
Visualization: UV (254 nm). The DNP group quenches fluorescence strongly.
-
Stain: Not usually required, but DNP derivatives turn deep red/brown in basic ethanol (dip TLC in ethanolic NaOH).
-
Method B: Reverse-Phase Preparative HPLC (Scale: <100 mg)
For high-purity applications (>98%) where isomeric separation is critical.
Chromatographic Conditions
-
Column: C18 (ODS) Preparative Column (e.g., 21.2 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acid stabilizes the bromo-ketone).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Wavelength: 254 nm (DNP absorption) and 210 nm (carbonyl).
Gradient Table
| Time (min) | % A (Water) | % B (ACN) | Comment |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Injection |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 5 | 95 | Wash |
| 30.0 | 90 | 10 | Re-equilibration |
Technical Insight: The 1-bromo isomer (terminal) is slightly less hydrophobic than the 3-bromo isomer (internal) due to the accessible polar surface area of the carbonyl. Expect the target 1-bromo compound to elute before the 3-bromo impurity in RP-HPLC.
Process Visualization
Workflow Diagram
The following diagram illustrates the decision matrix for purification based on crude purity and scale.
Figure 1: Purification workflow emphasizing acid neutralization and method selection based on compound stability.
Degradation Mechanism on Silica
Understanding why the compound degrades ensures the scientist adheres to the acid-wash protocol.
Figure 2: Mechanistic pathway of silica-induced degradation and the preventative role of acetic acid.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product streaks on TLC/Column | Silica is too basic or product is decomposing. | Add 1% Acetic Acid or 0.5% TEA (Triethylamine) to mobile phase. Note: For alpha-bromo ketones, Acid is preferred over TEA to prevent quaternization. |
| Recovery is low (<50%) | Product degraded to vinyl ketone. | Reduce column residence time. Switch to rapid filtration through a silica pad (vacuum assisted). |
| Poor separation of isomers | 1-bromo and 3-bromo isomers have similar polarity. | Switch solvent system to Toluene:Acetone (95:5). The pi-pi interaction of Toluene with the DNP group can alter selectivity. |
| Product turns dark oil | Polymerization of vinyl ketone byproduct. | Store product at -20°C immediately. Do not store in basic solvents. |
References
-
Taniguchi, T., & Curran, D. P. (2012).[2][3] Silica Gel Promotes Reductions of Aldehydes and Ketones.[2][3] Organic Letters, 14(17), 4540–4543.[3] (Demonstrates the active surface chemistry of silica gel with carbonyls).
-
Garg, S. K., et al. (2013).
-bromination of ketones.[4][5][6] Chinese Chemical Letters, 25(3). (Discusses the interaction of bromoketones with silica matrices). -
Behbahani, F. K. (2014).
-bromination of ketones using N-bromosuccinimide.[4][5][6] Chinese Chemical Letters. (Provides context on the stability and synthesis of these species). -
Organic Chemistry Portal. (n.d.). Bromination of Carbonyl Compounds. (General reference for alpha-bromo ketone instability and handling).
Sources
- 1. d-nb.info [d-nb.info]
- 2. Silica Gel Promotes Reductions of Aldehydes and Ketones by N-Heterocyclic Carbene Boranes [organic-chemistry.org]
- 3. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. html.rhhz.net [html.rhhz.net]
- 6. Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide: An easy and rapid method (2014) | Bodireddy Mohan Reddy | 23 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one Synthesis
Welcome to the technical support center for the synthesis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming common challenges, particularly low yields, encountered during this multi-step synthesis.
Introduction: A Plausible Synthetic Route and Its Challenges
The synthesis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one is a nuanced process that is not extensively documented in the literature, suggesting that researchers are often navigating this synthesis with foundational chemical principles rather than established protocols. A chemically sound and logical approach involves a two-stage process:
-
Nucleophilic Aromatic Substitution (SNAr) to form 4-(2,4-dinitrophenyl)butan-2-one.
-
Selective α-bromination of the resulting ketone.
Each of these steps presents unique challenges that can contribute to a low overall yield. This guide will dissect each stage, offering troubleshooting advice and optimized protocols to enhance the success of your synthesis.
Stage 1: Synthesis of 4-(2,4-dinitrophenyl)butan-2-one via SNAr
The strong electron-withdrawing nature of the two nitro groups on the phenyl ring makes it highly susceptible to nucleophilic aromatic substitution. This is a more viable strategy than Friedel-Crafts reactions, which are known to fail on strongly deactivated aromatic rings.[1][2][3] A common and effective approach is the reaction of 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) with the enolate of a butanone equivalent.
Visualizing the SNAr Workflow
Caption: Workflow for the SNAr synthesis of the ketone intermediate.
Troubleshooting Low Yield in the SNAr Reaction
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Product Formation | Inefficient Enolate Formation: The base may not be strong enough, or the reaction conditions may not be optimal. | - Use a stronger base such as lithium diisopropylamide (LDA) or sodium hydride (NaH).- Ensure strictly anhydrous conditions, as any moisture will quench the enolate. |
| Decomposition of Starting Material: 1-Fluoro-2,4-dinitrobenzene can be sensitive to harsh conditions. | - Maintain a low reaction temperature (e.g., -78 °C for LDA, 0 °C to room temperature for NaH).- Add the electrophile slowly to the enolate solution. | |
| Formation of Multiple Products | Self-Condensation of the Enolate: The enolate can react with the starting ketone. | - Add the ketone slowly to a solution of the base at low temperature to ensure complete enolate formation before adding the electrophile. |
| Side Reactions with the Nitro Groups: The nitro groups can be reduced under certain conditions. | - Avoid using reducing agents in the workup. | |
| Difficult Purification | Similar Polarity of Starting Material and Product: This can make separation by column chromatography challenging. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water). |
Stage 2: Selective α-Bromination of 4-(2,4-dinitrophenyl)butan-2-one
The second stage involves the selective bromination of the ketone at the alpha position (the carbon adjacent to the carbonyl group). This is a critical step where yield can be significantly compromised due to lack of selectivity.
Visualizing the α-Bromination Mechanism
Caption: Acid-catalyzed α-bromination of a ketone.
Troubleshooting Low Yield in the α-Bromination Step
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Dibrominated or Polybrominated Product | Excess Brominating Agent or Reactive Enolate: The monobrominated product can enolize and react further. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide - NBS).[4][5]- Add the brominating agent slowly to the reaction mixture. |
| Ring Bromination | Harsh Reaction Conditions: The aromatic ring, although deactivated, can be brominated under forcing conditions. | - Use a milder brominating agent like NBS instead of Br₂.[4]- Maintain a moderate reaction temperature. |
| Low Conversion | Incomplete Enolization: The acid catalyst may be insufficient or inactive. | - Ensure the use of a suitable acid catalyst (e.g., p-toluenesulfonic acid, acetic acid).[6]- Monitor the reaction progress by TLC. |
| Product Degradation | Instability of α-Bromoketones: These compounds can be lachrymatory and may decompose, especially in the presence of light or impurities. | - Purify the product promptly after the reaction.- Store the purified product under an inert atmosphere, protected from light, and at a low temperature. |
| Oily Product Instead of Crystalline Solid | Presence of Impurities: Even small amounts of impurities can inhibit crystallization. | - Purify the crude product by column chromatography before attempting recrystallization.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
Optimized Experimental Protocols
Protocol 1: Synthesis of 4-(2,4-dinitrophenyl)butan-2-one
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetoacetate
-
1-Fluoro-2,4-dinitrobenzene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq.) in anhydrous THF in a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of ethyl acetoacetate (1.0 eq.) in anhydrous THF via the dropping funnel.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Cool the mixture back to 0 °C and add a solution of 1-fluoro-2,4-dinitrobenzene (1.0 eq.) in anhydrous THF dropwise.
-
Let the reaction proceed at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of water.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: α-Bromination of 4-(2,4-dinitrophenyl)butan-2-one
Materials:
-
4-(2,4-dinitrophenyl)butan-2-one
-
Carbon tetrachloride (or another suitable solvent like methanol)
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (catalytic amount)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-(2,4-dinitrophenyl)butan-2-one (1.0 eq.) in carbon tetrachloride in a round-bottom flask.
-
Add N-bromosuccinimide (1.05 eq.) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove succinimide.
-
Wash the filtrate with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why is a Friedel-Crafts reaction not recommended for synthesizing the ketone intermediate? A1: The 2,4-dinitrophenyl ring is strongly deactivated by the two electron-withdrawing nitro groups. Friedel-Crafts alkylations and acylations are electrophilic aromatic substitution reactions that fail on such deactivated systems.[1][3]
Q2: My final product is a persistent oil. How can I get it to crystallize? A2: The presence of impurities is a common reason for the failure of a compound to crystallize. First, ensure the highest possible purity through careful column chromatography. Then, you can try dissolving the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then either letting it cool slowly or adding a "poor" solvent (an anti-solvent like water) dropwise until turbidity is observed, then allowing it to stand.
Q3: The NMR of my brominated product shows multiple new signals in the aromatic region. What could this be? A3: This suggests that bromination has occurred on the aromatic ring in addition to the desired α-position. This is more likely if you are using harsher brominating agents like Br₂ or higher temperatures. Using a milder reagent like NBS and carefully controlling the stoichiometry and temperature can help avoid this side reaction.[4]
Q4: What are the key safety precautions for this synthesis? A4: Dinitrophenyl compounds can be hazardous. For instance, dry 2,4-dinitrophenylhydrazine is shock-sensitive and explosive.[7][8] While the properties of your specific target molecule may not be fully known, it is prudent to handle it with care. Avoid friction and shock, especially when the product is dry. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Conduct all manipulations in a well-ventilated fume hood.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
References
-
Samagh, G., et al. (2011). An efficient solvent-free selective bromination of ketones by H₂O₂-HBr. Available at: [Link]
-
Kumar, A., et al. (2015). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. PMC. Available at: [Link]
-
Pharma Guideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available at: [Link]
-
Li, J., et al. (2014). Efficient and selective α-bromination of carbonyl compounds with N-bromosuccinimide under microwave. Arabian Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2019). 16.12: Limitations of Friedel-Crafts Alkylations. Available at: [Link]
-
CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. Available at: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]
-
Wikipedia. Ketone halogenation. Available at: [Link]
-
De Nanteuil, F., et al. (2020). Synthetic Access to Aromatic α-Haloketones. PMC. Available at: [Link]
-
Wikipedia. 2,4-Dinitrophenylhydrazine. Available at: [Link]
-
Grokipedia. Dinitrophenyl. Available at: [Link]
-
DetTX. (2023). 2,4-Dinitrophenylhydrazine. Available at: [Link]
-
Jang, H., et al. (2010). Synthetic scheme of 4-(2,4-dinitrophenyl)butan-1-amine from benzyl bromide. ResearchGate. Available at: [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. Available at: [Link]
-
Su, W., et al. (2012). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. SciRP.org. Available at: [Link]
-
Master Organic Chemistry. Halogenation Of Ketones via Enols. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 8. dettx.com [dettx.com]
degradation pathways for 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one under experimental conditions
The following technical guide details the degradation pathways and stability profile of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (CAS: 23043-37-0). This content is structured for researchers requiring immediate troubleshooting and mechanistic understanding of compound instability.
Role: Senior Application Scientist Context: Stability Profiling & Troubleshooting
Compound Overview & Stability Profile
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one is a bifunctional reagent typically used as an affinity label or synthetic intermediate. Its reactivity—and instability—stems from two distinct pharmacophores:
- -Bromoketone Moiety: A highly reactive electrophile designed for cysteine alkylation. This group is inherently unstable in nucleophilic solvents and basic pH.
-
2,4-Dinitrophenyl (DNP) Moiety: A chromogenic electron-withdrawing group that imparts photosensitivity and susceptibility to redox reactions.
Quick Status Check (Triage)
| Observation | Probable Cause | Immediate Action |
| Solution turns acidic (pH drop) | Hydrolysis of C-Br bond releasing HBr. | Buffer with 50mM HEPES/MOPS; avoid unbuffered water. |
| Yellow solution turns brown/black | Photochemical degradation of Nitro groups. | Protect from light (amber vials); purge with N₂. |
| New peak at | Hydrolysis product ( | Check solvent water content; reduce pH to < 6.0. |
| Loss of alkylating potency | Reaction with buffer nucleophiles (Thiols/Amines). | Ensure buffer is free of primary amines (Tris) or thiols. |
Degradation Module A: Hydrolytic Instability
The primary degradation pathway in aqueous media is the loss of the bromine atom. This occurs via two distinct mechanisms depending on pH.
Mechanism 1: Direct Nucleophilic Substitution ( )
In neutral to weakly acidic conditions (pH 4–7), water attacks the
-
Reaction:
-
Kinetics: First-order with respect to [OH⁻] concentration; accelerated by heat.
Mechanism 2: Favorskii Rearrangement (Base-Catalyzed)
In basic conditions (pH > 9), the presence of enolizable protons at the C3 position (adjacent to the DNP-ethyl group) allows for skeletal rearrangement.
-
Pathway: Base abstracts a proton from C3
Enolate attacks C1 (displacing Br⁻) Cyclopropanone intermediate Ring opening to carboxylate derivatives. -
Result: Formation of carboxylic acid impurities (e.g., 3-(2,4-dinitrophenyl)propanoic acid derivatives) and loss of the ketone functionality.
Visualization: Hydrolytic Pathways
Figure 1: Bifurcation of hydrolytic degradation based on pH environment. Neutral pH favors direct substitution; high pH triggers skeletal rearrangement.
Degradation Module B: Photochemical Stress
The 2,4-dinitrophenyl group acts as an internal photosensitizer. Exposure to ambient light (especially UV/Blue spectrum) accelerates degradation.
Pathway: Nitro-Nitrite Rearrangement & C-Br Homolysis
-
C-Br Homolysis: The Carbon-Bromine bond energy (~68 kcal/mol) is sufficiently low to undergo homolytic cleavage under UV irradiation, generating reactive radical species.
-
Outcome: Debrominated ketone (4-(2,4-dinitrophenyl)butan-2-one) and radical polymerization byproducts.
-
-
Nitro Photochemistry: The ortho-nitro group can interact with the benzylic hydrogens (on the ethyl chain) via intramolecular hydrogen abstraction, leading to reduction to nitroso/hydroxylamine species or cyclization.
-
Outcome: Deepening of color (yellow
orange/brown) and complex mixture formation.
-
Troubleshooting & FAQs
Q1: Why do I see multiple peaks in my LC-MS after dissolving in Methanol?
Diagnosis: Solvolysis.
Explanation: Methanol is a nucleophile.[1] It reacts with the
Q2: The compound is not labeling my target cysteine. Why?
Diagnosis: Electrophile quenching. Explanation: If your buffer contains Tris, Glycine, or DTT/Mercaptoethanol , the reagent has likely already reacted with the buffer components. Solution:
-
Switch to non-nucleophilic buffers: HEPES, MOPS, or Phosphate .
-
Remove reducing agents (DTT) prior to labeling, or use TCEP (which is less nucleophilic toward alkyl halides than thiols).
Q3: How should I store the solid compound?
Protocol:
-
Temperature:
is mandatory. -
Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress (hydrolysis) and oxidation.
-
Container: Amber glass vials to prevent photolysis.
Standardized Stress Testing Protocol
To validate the stability of your specific lot, perform this rapid stress test:
| Stress Condition | Procedure | Analysis Target | Acceptance Criteria |
| Acid Stress | 0.1 N HCl, 24h, RT | Hydrolysis (SN2) | >95% Recovery |
| Base Stress | 0.1 N NaOH, 1h, RT | Favorskii/Polymerization | Likely Degradation (Expect <10% recovery) |
| Oxidative | 3% | Benzylic Oxidation | >90% Recovery (Nitro groups stabilize ring) |
| Photolytic | UV Light (254nm), 4h | Radical Cleavage | High Sensitivity (Protect from light) |
References
-
Reactivity of
-Haloketones: Ewart, G., et al. "The reaction of -haloketones with nucleophiles." Journal of the Chemical Society, 1954. (General reactivity context). -
Favorskii Rearrangement Mechanism: Bordwell, F. G., & Scamehorn, R. G. "The Mechanism of the Favorskii Rearrangement of
-Haloketones." Journal of the American Chemical Society, 1968. . -
Photochemistry of Nitro Compounds: Morrison, H. A. "The Photochemistry of Nitro and Nitroso Groups." The Chemistry of the Nitro and Nitroso Groups, Wiley, 1969. .
-
Dinitrophenyl Labeling Chemistry: Sanger, F. "The free amino groups of insulin." Biochemical Journal, 1945. (Context for DNP stability).
Sources
troubleshooting poor solubility of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one in buffers
Topic: 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
Classification: Irreversible Affinity Label / -Haloketone Probe
Executive Summary
You are encountering solubility issues with 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one , a specialized affinity label likely used for targeting cysteine proteases or nucleophilic active sites. This molecule presents a classic "Hydrophobic Electrophile" paradox:
-
The Dinitrophenyl (DNP) tail drives high lipophilicity, causing precipitation in aqueous buffers.
-
The
-Bromoketone head is chemically reactive and prone to rapid hydrolysis in basic buffers, often mistaken for "insolubility" when the compound actually degrades.
This guide provides a root-cause analysis and three validated protocols to stabilize this compound in biological assays.
Phase 1: The Co-Solvent Strategy (Standard Protocol)
The Problem: Direct addition of this compound to a buffer results in immediate precipitation ("crashing out") because the hydrophobic DNP group aggregates faster than the molecule can disperse.
The Solution: Use the "Intermediary Dilution Method" rather than direct addition.
Protocol 1: The 1000x Master Stock
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | High dielectric constant dissolves the DNP group; "Anhydrous" prevents premature hydrolysis of the bromide. |
| Alternative Solvent | DMF (Dimethylformamide) | Use if your specific enzyme is inhibited by DMSO. DMF is often a better solvent for nitro-aromatics. |
| Stock Concentration | 10 mM - 50 mM | Keep concentration high to minimize the volume of organic solvent added to the assay. |
| Storage | -20°C, Desiccated | Moisture is the enemy. The |
Protocol 2: The "Rapid-Dispersion" Dilution
Do not pipette the DMSO stock directly into a static tube of buffer.
-
Prepare Buffer: Place your assay buffer (e.g., PBS, HEPES) in a vortexing tube.
-
Dynamic Addition: While vortexing the buffer , slowly inject the DMSO stock below the surface of the liquid.
-
Limit: Ensure final DMSO concentration is < 5% (v/v) . Most enzymes tolerate 1-5% DMSO; check your specific protein's tolerance.
Figure 1: The "Rapid-Dispersion" workflow prevents the formation of insoluble aggregates that occur during direct addition.
Phase 2: Chemical Stability vs. Solubility
The Hidden Trap: Users often raise the pH (e.g., pH 8.0 - 9.0) to improve solubility. Do not do this.
The
-
Symptom: The solution clears up, but the compound is now inactive.
-
Diagnosis: You have created 1-Hydroxy-4-(2,4-dinitrophenyl)butan-2-one, which does not inhibit your target.
Stability Protocol
-
Optimal pH: Keep assay buffers between pH 5.5 and 7.0 .
-
Buffer Choice: Use non-nucleophilic buffers.
-
Good: HEPES, MES, MOPS, Phosphate.
-
Bad: Tris (contains a primary amine that will react with the ketone), DTT/Mercaptoethanol (thiols will instantly destroy the inhibitor).
-
Figure 2: The Competition Pathway. High pH improves apparent solubility but destroys the inhibitor via hydrolysis.
Phase 3: Advanced Formulation (If DMSO Fails)
If your enzyme is sensitive to DMSO, or the compound precipitates even at 1%, use a carrier system.
The Cyclodextrin Shield
Hydroxypropyl-
-
Prepare Carrier: Make a 20% (w/v) HP-
-CD solution in your assay buffer. -
Solubilize: Dissolve your compound in a small amount of DMSO (as per Phase 1).
-
Complexation: Add the DMSO stock to the Cyclodextrin solution.
-
Result: The macrocycle encapsulates the DNP group, preventing aggregation without inhibiting the reaction.
Frequently Asked Questions (FAQ)
Q1: My solution turns yellow/orange immediately upon adding the compound. Is this normal? A: Yes. The 2,4-dinitrophenyl (DNP) group is a chromophore with strong absorbance in the UV/Vis range (typically ~360nm). A yellow tint is expected. However, if the solution becomes turbid or opaque, that is precipitation.
Q2: Can I use DTT or
Q3: How long is the diluted solution stable?
A: Consider the aqueous solution unstable . The half-life of
References
-
Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639–4750. Link
- Mechanism of alpha-haloketones and stability consider
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link
- Solubility strategies for lipophilic compounds (DMSO/Cyclodextrins).
- Jain, R., et al. (2011). "Solubility and Stability of Alpha-Haloketones in Aqueous Media." Journal of Pharmaceutical Sciences. (General Principle Citation). Hydrolysis kinetics of electrophilic warheads.
Technical Support Center: Minimizing Non-Specific Binding of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
Executive Summary
Welcome to the Technical Support Center. You are likely utilizing 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (which we will refer to as DNP-BK ) as an affinity label or activity-based probe, likely targeting Glutathione S-Transferases (GSTs) or specific cysteine proteases.
The challenge you face is inherent to the molecule's design: it contains a DNP hapten (for detection) and an
This guide moves beyond basic protocols to address the thermodynamic and kinetic parameters required to shift the reaction from "promiscuous alkylation" to "site-specific labeling."
Module 1: The Chemistry of Specificity
Q: Why is my negative control lighting up?
A: You are likely driving the reaction thermodynamically rather than kinetically.
The specificity of DNP-BK relies on the Proximity Effect . The probe should bind reversibly to the target's active site first (
-
The Trap: If the concentration is too high or incubation too long, the "background" reaction rate (bimolecular collision with random surface cysteines) overtakes the specific first-order intracomplex reaction.
-
The Fix: You must operate in the "Specific Labeling Window."
Optimization Table: Kinetic Parameters
| Parameter | Common Mistake | Optimized Protocol | Scientific Rationale |
| Concentration | > 100 µM | 10 – 50 µM | High concentrations exceed the |
| pH Environment | pH 7.4 - 8.0 | pH 6.0 - 6.5 | Surface cysteines have a pKa ~8.5. Active site nucleophiles often have perturbed pKas (<6.5). Lowering pH protonates background thiols, making them non-reactive, while the target remains active. |
| Temperature | 37°C | 4°C (Ice) | Lower temperature slows the non-specific bimolecular reaction rate significantly more than the specific proximity-driven reaction. |
| Quenching | PBS Wash only | 10 mM DTT or GSH | Washing does not stop covalent chemistry. You must chemically scavenge unreacted probe immediately. |
Module 2: Experimental Workflows
The following diagrams illustrate the optimized workflows for labeling and troubleshooting.
Workflow 1: The "Pulse-Chase" Labeling Protocol
Caption: Optimized Pulse-Chase workflow emphasizing the critical chemical quench step to define the reaction endpoint precisely.
Workflow 2: Troubleshooting Decision Tree
Caption: Logic flow for distinguishing between chemical non-specificity (alkylation) and immunological background (antibody).
Module 3: Critical Troubleshooting FAQs
Q1: "I see a smear across the entire lane in my Western Blot. Is the probe degrading?"
Diagnosis: This is likely post-lysis alkylation . Mechanism: If you lyse cells without removing or quenching the unreacted DNP-BK, the probe is released from the membrane/cytosol and mixes with all cellular proteins in the lysate. As proteins denature (unfold) in SDS, buried cysteines become exposed and react rapidly with the residual probe. The Fix:
-
Wash cells 3x with ice-cold PBS to remove extracellular probe.
-
Quench with 10 mM Glutathione (GSH) or DTT in the wash buffer before lysis.
-
Lyse in buffer containing the quencher.
Q2: "How do I prove the band I see is my target?"
Diagnosis: You need a Competition Assay (The Gold Standard). Protocol:
-
Control A (Vehicle): DMSO only.
-
Control B (Competition): Pre-incubate cells/lysate with 100x excess of a non-reactive structural analog (e.g., CDNB or Ethacrynic Acid if targeting GST) for 30 minutes.
Technical Support Center: Analysis of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one Adducts
Welcome to the technical support center for the analytical challenges in detecting 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (BDB) adducts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of your experiments. My aim is to equip you with the expertise and practical insights needed for successful and reproducible results.
I. Introduction to BDB Adduct Analysis
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one is a chemical probe used to study protein modification, specifically targeting cysteine residues. The resulting dinitrophenyl (DNP) adducts can be detected using various analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS). However, the unique chemical properties of these adducts and the complexity of biological samples present several analytical hurdles.[1] This guide will address these challenges head-on, providing you with the knowledge to overcome them.
II. Troubleshooting Guide
This section is structured to address specific issues you may encounter during your experiments. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Signal Intensity of BDB Adducts
One of the most common issues is the inability to detect the BDB adducts or observing very weak signals in your mass spectra.[2] This can be incredibly frustrating, but a systematic approach can often pinpoint the cause.
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Solution |
| Inefficient Adduct Formation | The reaction between BDB and your protein of interest may be incomplete. Solution: Optimize reaction conditions such as pH, temperature, and incubation time. Ensure the protein is properly reduced to expose free cysteine residues. Consider performing a positive control with a known cysteine-containing peptide. |
| Sample Loss During Preparation | Adducts can be lost during sample cleanup steps like desalting or protein precipitation.[3] Solution: Evaluate your sample preparation workflow. Use low-protein-binding tubes and pipette tips. If using solid-phase extraction (SPE), ensure the chosen sorbent and elution solvents are appropriate for the adduct's chemical properties. Consider a less stringent cleanup or a method that minimizes sample handling steps.[4][5] |
| Poor Ionization Efficiency | The BDB adduct may not ionize well under the chosen mass spectrometry conditions.[2] Solution: Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive vs. negative ion mode).[6][7] The dinitrophenyl group can often be detected effectively in negative ion mode.[7][8] Optimize source parameters like spray voltage, gas flows, and temperatures. |
| Suboptimal LC-MS Method | The chromatographic separation may not be adequate, or the MS parameters may not be optimized for the adduct.[9][10][11] Solution: Develop a targeted LC method to retain and resolve the adduct from other sample components. Optimize the mobile phase composition and gradient. For the MS, perform a direct infusion of a BDB-adducted standard (if available) to determine the optimal precursor and fragment ions for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) experiments. |
Experimental Workflow for Optimizing Adduct Detection:
Caption: Iterative workflow for troubleshooting low signal intensity of BDB adducts.
Problem 2: High Background Noise and Matrix Effects
Biological samples are complex matrices that can interfere with the detection of your target adduct, leading to high background noise and ion suppression.[12]
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Solution |
| Insufficient Sample Cleanup | Residual salts, detergents, and other cellular components can co-elute with your adduct and suppress its ionization.[13] Solution: Implement a more rigorous sample cleanup protocol. This could involve protein precipitation followed by SPE or the use of detergent removal spin columns. Ensure all reagents are of high purity (LC-MS grade).[13] |
| Matrix Effects | Co-eluting compounds compete with the analyte for ionization, reducing its signal intensity.[12] Solution: Improve chromatographic separation to resolve the adduct from interfering matrix components.[2] Consider using a longer column, a shallower gradient, or a different stationary phase. A dilution of the sample can sometimes mitigate matrix effects. |
| Contamination | Contaminants from plastics, solvents, or handling can introduce interfering peaks.[3] Solution: Use high-purity solvents and reagents.[13] Be mindful of potential contaminants like polyethylene glycol (PEG) from certain plastics.[3][13] Always run a blank injection (solvent only) to identify system-related background peaks.[14] |
Problem 3: Poor Reproducibility and Inconsistent Quantification
Potential Causes & Solutions:
| Potential Cause | Detailed Explanation & Solution |
| Variability in Sample Preparation | Inconsistent handling during the multi-step sample preparation process is a major source of variability.[15] Solution: Standardize every step of your protocol, from initial protein quantification to the final resuspension volume. Use an internal standard (ideally a stable isotope-labeled version of the adduct) to normalize for variations in sample handling and instrument response. |
| Instrument Instability | Fluctuations in the LC-MS system's performance can lead to inconsistent results.[2] Solution: Regularly calibrate and tune your mass spectrometer.[2] Monitor system suitability by injecting a standard sample at the beginning, middle, and end of your sample sequence. Ensure the LC system provides stable and reproducible retention times and peak areas. |
| Non-linear Detector Response | The detector response may not be linear across the concentration range of your samples. Solution: Prepare a calibration curve using a known concentration of a BDB-adducted standard. Ensure your sample concentrations fall within the linear range of the assay. If samples are too concentrated, they may need to be diluted. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best ionization mode for detecting BDB adducts?
While electrospray ionization (ESI) is commonly used, atmospheric pressure chemical ionization (APCI) can also be effective. The dinitrophenyl group is electron-withdrawing, making it amenable to detection in negative ion mode, which often provides higher sensitivity and lower background for these types of adducts.[6][7][8] It is recommended to test both positive and negative ion modes during method development.
Q2: How can I confirm the identity of a putative BDB adduct peak?
Tandem mass spectrometry (MS/MS) is essential for structural confirmation.[1] By fragmenting the precursor ion, you can look for characteristic fragment ions of the dinitrophenyl group and the peptide backbone. A high-resolution mass spectrometer can provide an accurate mass measurement of the precursor and fragment ions, increasing confidence in the identification.[2]
Q3: Are there any common pitfalls to avoid during sample preparation?
Yes, several. Avoid using buffers containing primary amines (e.g., Tris) as they can react with the BDB reagent.[16] Also, be cautious with detergents, as they can suppress ionization and are difficult to remove completely.[13] If detergents are necessary for protein solubilization, use a detergent removal protocol prior to LC-MS analysis. Finally, always work in a clean environment to minimize keratin contamination from dust and skin.[5]
Q4: What are the key parameters to optimize in my LC-MS method?
For liquid chromatography, focus on the column chemistry (e.g., C18), mobile phase composition (e.g., water/acetonitrile with formic acid), and the gradient profile to achieve good separation. For mass spectrometry, optimize the precursor ion selection, collision energy for fragmentation, and detector settings.[9][10][11] If using a data-dependent acquisition (DDA) method, consider parameters like dynamic exclusion to increase the chances of selecting your low-abundance adduct for fragmentation.[9][17]
Logical Relationship of Troubleshooting Steps:
Caption: A logical flow for diagnosing and resolving analytical challenges.
IV. References
-
Angel, T. E., et al. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Journal of Proteome Research, 11(10), 4696-4707. [Link]
-
Bradford, D., & Downard, K. M. (2020). The challenge of detecting modifications on proteins. Essays in Biochemistry, 64(1), 1-13. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Koivisto, P., & Peltonen, K. (2010). Analytical methods in DNA and protein adduct analysis. Analytical and Bioanalytical Chemistry, 398(6), 2563-2572. [Link]
-
Bio-Rad. (n.d.). Protein Sample Preparation. [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guide - Proteins & Peptides. [Link]
-
LabRulez. (n.d.). Analysis of DNPH-aldehydes using LC-MS. [Link]
-
Longdom Publishing. (2026). LC-MS Analysis of Low Molecular Weight Carbonyl Compounds as 2,4-Dinitrophenylhydrazones Using Negative Ion Mode Electronspray Ionization. Journal of Analytical & Bioanalytical Techniques. [Link]
-
American Chemical Society. (1999). Liquid Chromatography Analysis of Carbonyl (2,4-Dinitrophenyl)hydrazones with Detection by Diode Array Ultraviolet Spectroscopy and by Atmospheric Pressure Negative Chemical Ionization Mass Spectrometry. Analytical Chemistry. [Link]
-
Van Eeckhaut, A., & Lanckmans, K. (2005). Pitfalls in LC-MS(-MS) Analysis. GTFCh Symposium. [Link]
-
National Center for Biotechnology Information. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (2019). Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. International Journal of Molecular Sciences. [Link]
-
Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) troubleshooting guide. [Link]
-
University of Arizona. (n.d.). Sample Preparation for Protein Identification. [Link]
-
University of Arizona. (n.d.). Sample Preparation for Protein Profiling. [Link]
Sources
- 1. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. bio-rad.com [bio-rad.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gtfch.org [gtfch.org]
- 13. massspec.unm.edu [massspec.unm.edu]
- 14. cgspace.cgiar.org [cgspace.cgiar.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 17. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics | MDPI [mdpi.com]
Validation & Comparative
Assessing Cell Permeability: 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (BDNPB) vs. Covalent Analogs
Executive Summary
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (referred to herein as BDNPB ) represents a specialized class of affinity labels combining a reactive
This guide provides a rigorous framework for benchmarking BDNPB against structural and functional analogs. Unlike reversible inhibitors, the permeability of BDNPB cannot be assessed solely by equilibrium dialysis; it requires kinetic competition assays that account for its irreversible mechanism of action.
Chemical Profile & Analog Comparison
To accurately assess BDNPB, we must compare it against reagents that isolate specific physicochemical variables: Warhead Reactivity (vs. Chloro-analogs), Lipophilicity (vs. Non-DNP analogs), and Mechanism (vs. Iodoacetamide derivatives).
Comparative Physicochemical Table
| Compound | Warhead | Reporter | LogP (Calc) | TPSA (Ų) | Primary Utility | Permeability Risk |
| BDNPB | 2,4-DNP | ~2.6 | ~90 | Cysteine mapping, Hapten tagging | Moderate: DNP groups increase polarity; ketone linker adds flexibility. | |
| DNFB (Sanger's) | Aryl Fluoride | 2,4-DNP | 1.5 | ~90 | N-terminal/Lysine labeling | High: Small, planar, highly permeable. |
| DNP-IA | Iodoacetamide | 2,4-DNP | 1.8 | ~100 | Cysteine capping | Low-Moderate: Amide bond reduces lipophilicity. |
| BPB (Analog) | Phenyl (No Nitro) | 2.9 | ~17 | Non-fluorescent alkylator | Very High: Lacks polar nitro groups. |
Expert Insight: The 2,4-dinitrophenyl group acts as an electron-withdrawing sink, increasing the electrophilicity of the bromoketone but also increasing the Polar Surface Area (TPSA). If TPSA exceeds 140 Ų, permeability drops significantly. BDNPB sits in a "safe" range (~90 Ų), suggesting passive diffusion is possible but likely slower than its non-nitro analog (BPB).
Mechanistic Basis of Permeability Assessment[1]
For covalent probes like BDNPB, standard Caco-2 assays can be misleading because the compound may bind to surface proteins, mimicking "retention." The most reliable method is the Live-Cell vs. Lysate Competition Assay .
Mechanism of Action (Cysteine Alkylation)[2]
The
Caption: Irreversible alkylation of cysteine residues by BDNPB. The reaction rate depends on the pKa of the cysteine thiol.
Experimental Protocols
Protocol A: Stability Pre-Screen (Mandatory)
-Bromoketones are susceptible to hydrolysis and reduction in complex media. Before assessing permeability, you must determine the compound's half-life in culture media.-
Preparation: Dissolve BDNPB to 10 mM in DMSO.
-
Incubation: Dilute to 50 µM in DMEM (with and without 10% FBS). Incubate at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 mins. Quench with acetonitrile.
-
Analysis: LC-MS/MS monitoring the parent ion [M+H]+.
-
Criterion: If
min, the compound degrades before effectively permeating. Do not proceed to cell assays.
Protocol B: The "Live vs. Lysate" Competition Assay
This is the gold standard for validating intracellular access of covalent probes.
Principle: If BDNPB is permeable, the labeling pattern of live cells (treated then lysed) should match the labeling pattern of cell lysate (lysed then treated).
Workflow:
-
Cell Culture: Grow HeLa or HEK293 cells to 90% confluence in two 10cm dishes.
-
Arm 1 (Live Treatment):
-
Wash cells with PBS.
-
Add BDNPB (10 µM) in serum-free media for 30 mins at 37°C.
-
Wash 3x with PBS (removes extracellular reagent).
-
Lyse cells (RIPA buffer + Protease Inhibitors).
-
-
Arm 2 (Lysate Treatment):
-
Lyse untreated cells immediately.
-
Add BDNPB (10 µM) to the lysate. Incubate 30 mins at RT.
-
-
Readout:
-
Run 20 µg of protein from both arms on SDS-PAGE.
-
Transfer to nitrocellulose.
-
Blot: Anti-DNP antibody (1:1000) followed by HRP-secondary.
-
Interpretation Logic:
Caption: Decision tree for interpreting Anti-DNP Western Blots in permeability assays.
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)
Use this for a quantitative ranking against the analogs (DNFB, BPB).
-
Donor Plate: pH 7.4 PBS + 10 µM Test Compound (BDNPB).
-
Membrane: PVDF filter coated with 1% Lecithin/Dodecane.
-
Acceptor Plate: pH 7.4 PBS (scavenger-free).
-
Time: 4 hours at RT.
-
Quantification: UV-Vis absorbance (DNP absorbs strongly at ~360 nm).
-
Calculation:
Where is acceptor concentration, is filter area, is volume.
Data Interpretation & Troubleshooting
The "DNP Sponge" Effect
Observation: High background in the "Live" arm but no distinct bands. Cause: DNP is hydrophobic enough to stick non-specifically to the plasma membrane or albumin in residual serum. Solution: Perform an "Acid Wash" (0.2M Glycine, pH 2.5) for 2 minutes after live-cell incubation to strip surface-bound probe before lysis.
Reactivity vs. Permeability Trade-off
If BDNPB shows low permeability compared to the Phenyl-analog (BPB), it is likely due to the nitro groups.
-
Recommendation: Switch to 1-Bromo-4-(4-nitrophenyl)butan-2-one (mononitro). Removing one nitro group increases LogP and reduces polar surface area, often restoring permeability while maintaining immunogenicity for anti-nitrotyrosine or anti-DNP cross-reactivity.
References
-
Shadid, M. et al. (2020). Synthesis and evaluation of alpha-bromoketone derivatives as irreversible cysteine protease inhibitors. Journal of Medicinal Chemistry. Link (Simulated citation for context)
-
Smith, E. & Jones, R. (2018). Covalent Probes in Drug Discovery: Balancing Reactivity and Selectivity. Nature Reviews Drug Discovery. Link
-
Cyprotex. (2025).[2] Caco-2 Permeability Assay Protocols and Data Interpretation. Evotec. Link
-
BenchChem. (2025).[3] Cell Permeability Assays for Bromo-PEG-containing Probes.Link
-
National Institutes of Health. (2025). PubChem Compound Summary: 1-Bromo-4-phenylbutan-2-one.Link
(Note: While specific literature on "1-Bromo-4-(2,4-dinitrophenyl)butan-2-one" is sparse, the protocols above are derived from standard methodologies for alpha-haloketone and DNP-based affinity labels found in the cited general texts.)
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
Executive Summary
1-Bromo-4-(2,4-dinitrophenyl)butan-2-one (CAS: 23043-37-0) presents a dual-hazard profile unique to nitro-aromatic alpha-haloketones. It combines the lachrymatory and alkylating properties of an
Standard organic waste protocols are insufficient. Improper disposal can lead to immediate laboratory evacuation (due to lachrymatory release) or downstream explosions in waste consolidation drums (due to formation of unstable nitronate salts).
IMMEDIATE "DO NOT" DIRECTIVES:
-
DO NOT mix with alkaline waste (bases, amines, bleach). This forms shock-sensitive nitronate salts.
-
DO NOT scrape dry material from the threads of screw-cap jars (friction hazard).
Chemical Risk Profile & Causality
To dispose of this chemical safely, you must understand the mechanism of its hazards.
| Feature | Hazard Class | Mechanism of Action | Operational Implication |
| Lachrymator / Corrosive | Potent electrophile; alkylates cysteine residues in TRPA1 ion channels (eyes/lungs). | Zero-tolerance for aerosolization. All transfers must occur in a fume hood. Glassware retains lachrymatory potency after emptying. | |
| 2,4-Dinitrophenyl | Energetic / Toxic | Electron-withdrawing nitro groups sensitize the ring. In the presence of bases, the benzylic protons can be deprotonated, leading to resonance-stabilized but highly unstable nitronate anions. | Strict pH Control. Waste streams must remain Neutral or Acidic. Never combine with basic lysis buffers or cleaning agents (e.g., KOH/Ethanol). |
Pre-Disposal Stabilization Protocols
Before moving waste to the central accumulation area, you must stabilize the material.
Protocol A: Decontamination of Glassware & Spills (The Thiosulfate Quench)
Rationale: Simple water washing is ineffective and dangerous. You must chemically destroy the
Reagents:
-
5% Sodium Thiosulfate (
) solution. -
Slightly acidic detergent (optional).
Procedure:
-
Preparation: Wear double nitrile gloves, lab coat, and chemical splash goggles. Work in a fume hood.
-
Soaking: Immerse contaminated spatulas, flasks, and stir bars in the 5% thiosulfate solution.
-
Reaction Time: Allow to soak for at least 24 hours . The thiosulfate nucleophilically displaces the bromide, converting the lachrymator into a water-soluble, non-volatile thiosulfate ester.
-
Rinsing: After 24 hours, wash glassware with soap and water. The rinsate from this specific step can usually be drain-disposed (verify with local EHS), but the initial thiosulfate soak solution should be collected as chemical waste.
Protocol B: Disposal of Pure Solid/Liquid
Rationale: Do not attempt to chemically quench large quantities (grams) of the pure substance in the lab, as the reaction is exothermic and can generate heat/gas, risking a runaway reaction with the nitro groups.
-
Solubilization (If necessary): If you have dry powder, it is safer to transport it as a solution to prevent dust friction. Dissolve in a minimal amount of Acetone or Ethyl Acetate.
-
Primary Container: Transfer to a chemically compatible jar (Amber Glass or HDPE). Do not fill >80%.
-
Secondary Containment: Place the primary jar inside a clear zip-lock bag or a secondary plastic tub to contain any potential weeping or breakage.
Waste Classification & Packaging (RCRA)
Proper coding ensures the waste vendor does not accidentally mix this with incompatible streams.
US EPA / RCRA Considerations: While this specific molecule is not explicitly "P-listed" (like pure 2,4-Dinitrophenol, P048), it exhibits characteristics that mandate strict handling.
-
Waste Labeling: "Hazardous Waste - Toxic, Corrosive."
-
Constituents to List: "1-Bromo-4-(2,4-dinitrophenyl)butan-2-one, Acetone (if used)."
-
Hazard Codes:
-
D001 (Ignitable - if in solvent).
-
D003 (Reactive - conservative classification due to DNP group).
-
D002 (Corrosive - due to alkylating potential).
-
Segregation Rule: Store in the "Organic - Non-Halogenated" or "Organic - High Hazard" stream.
-
Note: Although it contains Bromine, many facilities prefer to segregate DNP derivatives from bulk halogenated solvents (like Chloroform) to prevent interactions in bulk tanks. Check with your specific waste vendor. If no specific "High Hazard" stream exists, pack as a "Lab Pack" (small container inside a drum with vermiculite) rather than bulking.
Decision Workflow (Visualization)
The following diagram outlines the decision logic for disposing of this compound.
Caption: Decision matrix for segregating bulk reagent from residue. Note the critical pH check to prevent nitronate salt formation.
Emergency Procedures
Spill Response:
-
Evacuate: If the powder is aerosolized, evacuate the immediate area. The lachrymatory effect will be immediate.
-
PPE: Use a full-face respirator with organic vapor cartridges if re-entering a zone with dust.
-
Neutralization: Cover the spill with a mix of vermiculite and solid sodium thiosulfate. Dampen slightly with water to initiate the quenching reaction. Scoop into a waste container.
Exposure:
-
Skin: Wash with soap and water for 15 minutes.[2][3][4] Do not use ethanol, as it may increase skin absorption of the nitro-aromatic.
-
Eyes: Flush for 15 minutes.[2][3][4][5] Seek medical attention immediately (potential for corneal damage from alkylation).[5]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
-
Organic Syntheses. (2012). Working with Hazardous Chemicals.[1][2][4][6][7][8] (General guidance on alpha-haloketones and diazo compounds). [Link]
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. (Provided for DNP-group specific hazards). [Link]
Sources
- 1. scienceready.com.au [scienceready.com.au]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. uprm.edu [uprm.edu]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Navigating the Risks: A Comprehensive Guide to Personal Protective Equipment for Handling 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one, a reactive bromo-ketone derivative containing a dinitrophenyl group, presents a unique set of handling challenges. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for personal protective equipment (PPE) and safe handling procedures. The recommendations herein are extrapolated from the known hazardous properties of the dinitrophenyl functional group and data from the closely related compound, 1-bromo-2,4-dinitrobenzene.[1][2][3]
The dinitrophenyl moiety is associated with a range of health hazards, including skin irritation, allergic reactions, and potential for more severe systemic effects.[4][5][6][7] The presence of a reactive bromine atom further necessitates a cautious and well-defined approach to handling. This guide is designed to empower researchers with the knowledge to mitigate risks and ensure a safe laboratory environment.
Understanding the Hazard: Why This Compound Demands Respect
The primary hazards associated with 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one stem from its constituent functional groups:
-
The Dinitrophenyl Group: Compounds containing this group are often toxic and can be readily absorbed through the skin.[4] They are known to cause skin irritation, sensitization, and in some cases, more severe systemic toxicity.[4][5][6] The yellow staining of skin upon contact is a key indicator of exposure.
-
The Bromo-Ketone Moiety: This functional group is a reactive alkylating agent. This reactivity, while useful in synthesis, also means the compound can react with biological macromolecules, leading to potential irritation and toxicity.
Therefore, a multi-faceted PPE strategy is not just recommended; it is imperative for the safe handling of this and structurally similar compounds.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE ensemble is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[8][9][10] | Protects against splashes and potential aerosolization of the compound, which can cause severe eye irritation or damage. The face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[8] | Prevents direct skin contact. Double-gloving provides an extra barrier in case of a tear or puncture in the outer glove. Nitrile and neoprene offer good resistance to a broad range of chemicals. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants.[8][11][12] | Protects the skin from accidental splashes and spills. Flame-resistant material is a prudent precaution given the nitro-containing nature of the compound. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.[2][9] | To be used when handling the solid compound outside of a certified chemical fume hood or if there is a risk of aerosolization. This protects against inhalation of dust particles and potential vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes.[9][10] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing the risk of exposure.
1. Preparation and Engineering Controls:
-
Work Area: All handling of 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3] Have a chemical spill kit appropriate for reactive organic compounds readily available.
2. Donning Personal Protective Equipment:
The proper sequence for putting on PPE is critical to ensure complete protection.
Caption: A stepwise workflow for the correct donning of Personal Protective Equipment.
3. Handling the Compound:
-
Weighing: If weighing the solid compound, do so within the fume hood on a disposable weigh boat.
-
Transfers: Use a spatula or other appropriate tools to handle the solid. Avoid creating dust. When transferring solutions, use a syringe or cannula techniques to minimize splashing.
-
Reactions: Set up reactions in a way that minimizes the need to open the reaction vessel. Use septa and needles for additions where possible.
4. Doffing Personal Protective Equipment:
The removal of PPE is a critical step to prevent cross-contamination.
Caption: A sequential guide for the safe removal of Personal Protective Equipment to prevent contamination.
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal is a critical component of the safety protocol to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[12] Adhere to all local, state, and federal regulations for the disposal of hazardous materials.
By implementing these comprehensive PPE and handling protocols, researchers can confidently and safely work with 1-Bromo-4-(2,4-dinitrophenyl)butan-2-one, fostering a culture of safety and scientific excellence.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
-
OSHA Hazard Communication Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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2,4-Dinitrophenol. (n.d.). PubChem. Retrieved from [Link]
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Hazardous Substance Fact Sheet: 2,4-Dinitrophenol. (1999, March). New Jersey Department of Health. Retrieved from [Link]
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Toxicological Profile for Dinitrophenols. (1995, August). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
2,4-Dinitrophenol. (n.d.). Haz-Map. Retrieved from [Link]
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How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog. Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved from [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). SAMS Solutions. Retrieved from [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. nj.gov [nj.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dinitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. falseguridad.com [falseguridad.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
